Griseofulvin-d3

Bioanalysis Method Validation Therapeutic Drug Monitoring

Select Griseofulvin-d3 as your internal standard for LC-MS/MS griseofulvin quantitation to meet FDA/EMA accuracy (±15%) and precision (CV≤15%) criteria. Unlike non-analog IS (warfarin, propranolol), its deuterated structure co-elutes with the analyte, correcting for matrix effects, ion suppression, and extraction losses. Certified ≥99% isotopic purity and supplied with full Certificates of Analysis for CLIA/ISO 15189 compliance. Exclusively for therapeutic drug monitoring, bioequivalence, and metabolic tracing assays.

Molecular Formula C17H17ClO6
Molecular Weight 355.8 g/mol
Cat. No. B585833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGriseofulvin-d3
Synonyms(1’S,6’R)-7-Chloro-2’,4,6-trimethoxy-d3-6’-methyl-spiro[benzofuran-2(3H),1’-[2]cyclohexene]-3,4’-dione;  Amudane-d3;  Fulcin-d3;  Grisovi-d3;  (+)-Griseofulvin-d3;  Spirofulvin-d3;  Sporostatin-d3;  Xuanjing-d3; 
Molecular FormulaC17H17ClO6
Molecular Weight355.8 g/mol
Structural Identifiers
InChIInChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1/i4D3
InChIKeyDDUHZTYCFQRHIY-BCBJJHLGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Griseofulvin-d3 for LC-MS/MS Quantification: Analytical Grade Deuterated Internal Standard


Griseofulvin-d3 (CAS 1279033-22-5, MW 355.8, C₁₇H₁₄D₃ClO₆) is a stable isotope-labeled analog of the antifungal agent griseofulvin, in which three hydrogen atoms are replaced by deuterium [1]. The compound is exclusively intended as an internal standard (IS) for the quantitative analysis of unlabeled griseofulvin in biological matrices using LC-MS/MS or GC-MS platforms . It is not formulated as a therapeutic agent but serves as a certified reference material for calibration, method validation, and therapeutic drug monitoring applications .

Why Unlabeled Griseofulvin or Non-Analog Internal Standards Cannot Substitute for Griseofulvin-d3 in Quantitative Bioanalysis


In quantitative LC-MS/MS, unlabeled griseofulvin cannot function as an internal standard because it is indistinguishable from the analyte in the sample, making baseline correction impossible [1]. Conversely, non-analog internal standards such as warfarin or propranolol—while employed in some published HPLC and LC-MS/MS methods for griseofulvin [2]—fail to co-elute with the analyte under identical chromatographic conditions and exhibit divergent ionization behaviors in the electrospray source [3]. This physicochemical dissimilarity means such surrogate IS compounds cannot correct for matrix effects, extraction recovery losses, or ion suppression that specifically affect griseofulvin, leading to unacceptable accuracy and precision variability in regulated bioanalytical workflows [4].

Quantitative Comparative Evidence: Griseofulvin-d3 vs. Structural Analogs and Surrogate Internal Standards


Isotopic Purity and Certification Traceability: Griseofulvin-d3 vs. Uncertified In-House Standards

Griseofulvin-d3 is supplied as a certified reference material with isotopic purity ≥99% deuterated forms (d₁–d₃) and a Certificate of Analysis confirming both chemical purity and isotopic enrichment . This level of certified traceability is absent in non-certified internal standard preparations, which may contain uncharacterized impurities or variable isotopic enrichment that compromises method reproducibility .

Bioanalysis Method Validation Therapeutic Drug Monitoring

Chromatographic Co-Elution and Ionization Fidelity: Griseofulvin-d3 vs. Surrogate Internal Standards (Warfarin, Propranolol)

Deuterated internal standards such as Griseofulvin-d3 exhibit near-identical chromatographic retention time and electrospray ionization behavior to the unlabeled analyte [1]. In contrast, structurally dissimilar surrogate internal standards (e.g., warfarin, propranolol) display distinct retention times and differential susceptibility to ion suppression, resulting in analyte-to-IS response ratios that do not accurately track matrix-induced signal alterations [2]. Published griseofulvin methods using propranolol as IS report the ability to achieve acceptable validation parameters, but this approach requires separate matrix effect correction procedures and cannot intrinsically compensate for extraction recovery variability [3].

LC-MS/MS Matrix Effects Ion Suppression

Isotope Effect and Deuterium Retention: Griseofulvin-d3 vs. Griseofulvin-13C,d3

Griseofulvin-d3 contains deuterium substitution exclusively (three deuterium atoms) [1]. In contrast, the dual-labeled analog Griseofulvin-13C,d3 incorporates both ¹³C and deuterium labels, which may exhibit a different isotope effect profile . While C–D bonds are known to be more stable than C–H bonds—potentially altering the rate of griseofulvin metabolism in fungal systems—this isotope effect is class-level knowledge derived from studies of fully deuterated griseofulvin and deuterium oxide, not from direct head-to-head comparison of the d3-labeled internal standard with its unlabeled counterpart [2].

Isotope Effects Pharmacokinetics Metabolic Tracing

Procurement-Relevant Application Scenarios for Griseofulvin-d3


Regulated Bioanalytical Method Validation for Griseofulvin Pharmacokinetic Studies

Griseofulvin-d3 is the recommended internal standard for LC-MS/MS methods that require rigorous validation per FDA or EMA bioanalytical guidelines. Its certified isotopic purity (≥99%) and structural identity to the analyte ensure that the internal standard response accurately tracks extraction recovery and matrix effects across the calibration range, a prerequisite for achieving the accuracy (±15% of nominal) and precision (CV ≤15%) acceptance criteria . Laboratories conducting griseofulvin bioequivalence or pharmacokinetic studies in human or animal plasma should select this certified reference material over non-certified or surrogate IS alternatives [1].

Therapeutic Drug Monitoring (TDM) and Clinical Diagnostic Testing

Cerilliant-certified Griseofulvin-d3 solutions are specifically formulated and supplied for therapeutic drug monitoring and clinical diagnostic testing applications . The use of a certified stable isotope-labeled IS in clinical LC-MS/MS assays minimizes inter-laboratory variability and facilitates method transfer across instruments and sites. Procurement from vendors providing full Certificates of Analysis with isotopic enrichment documentation is essential for laboratories operating under CLIA or ISO 15189 quality management frameworks.

Metabolic Pathway Elucidation and Bioaccumulation Studies

The deuterium atoms in Griseofulvin-d3 serve as tracers for monitoring enzymatic biotransformation processes and assessing the bioaccumulation potential of griseofulvin in organisms . This application is distinct from simple quantitative bioanalysis; here, the d3 labeling enables researchers to track the fate of the compound without interference from endogenous unlabeled material. The selection of d3-only labeling (vs. dual ¹³C,d3) may be preferable in certain metabolic tracing contexts to minimize mass spectral overlap with endogenous metabolites .

Analytical Method Development and Instrument Calibration

Griseofulvin-d3 is used as a reference standard for analytical method development and validation (AMV) in compliance with pharmacopoeial and regulatory guidelines [2]. It is suitable for establishing system suitability parameters, assessing ion suppression, and constructing calibration curves for LC-MS/MS and GC-MS quantification of griseofulvin in pharmaceutical formulations and biological matrices [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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